molecular formula C7H13NO2 B1396188 Methyl 1-amino-2-ethylcyclopropane-1-carboxylate CAS No. 1314939-54-2

Methyl 1-amino-2-ethylcyclopropane-1-carboxylate

Cat. No.: B1396188
CAS No.: 1314939-54-2
M. Wt: 143.18 g/mol
InChI Key: OGJFOUDGUGGQPA-UHFFFAOYSA-N
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Description

Methyl 1-amino-2-ethylcyclopropane-1-carboxylate is a cyclopropane derivative with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound features both an amino and an ester functional group on a single carbon of the cyclopropane ring, making it a valuable scaffold in organic synthesis and medicinal chemistry research. Researchers utilize closely related 1-aminocyclopropane-1-carboxylic acids (ACCs) and their derivatives as tools to study enzymatic processes, particularly in plant physiology where they serve as precursors to ethylene and other olefins like 1-butene . The stereochemistry of such compounds is often critical for their biological activity; for instance, specific stereoisomers of analogs like 1-amino-2-ethylcyclopropane-1-carboxylic acid (AEC) are selectively converted by enzymatic systems, providing insights into substrate specificity and reaction mechanisms . The structural motifs present in this compound are also found in various synthetic intermediates and active pharmaceutical ingredients. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 1-amino-2-ethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-5-4-7(5,8)6(9)10-2/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJFOUDGUGGQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301188688
Record name Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314939-54-2
Record name Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314939-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-amino-2-ethylcyclopropanecarboxylate typically involves the esterification of 1-amino-2-ethylcyclopropanecarboxylic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of alternative catalysts and solvents can optimize the process for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-amino-2-ethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry
MEC serves as a crucial building block in organic synthesis, particularly for compounds containing cyclopropane structures. Its unique cyclopropane ring offers specific reactivity that is valuable for synthesizing complex organic molecules.

Reactions Involving MEC
MEC can undergo several types of chemical reactions:

  • Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
  • Reduction : The ester group can be reduced to yield corresponding alcohols.
  • Substitution : The amino group participates in nucleophilic substitution, leading to various derivatives.
Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganateNitro or nitroso derivatives
ReductionLithium aluminum hydrideAlcohol derivatives
SubstitutionAlkyl halidesSubstituted amino derivatives

Biological Applications

Role in Plant Physiology
Methyl 1-amino-2-ethylcyclopropane-1-carboxylate is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene biosynthesis in plants. It acts as an ethylene agonist, influencing various physiological processes such as root elongation and fruit ripening. This property makes MEC valuable in agricultural applications, particularly in the development of plant growth regulators.

Pharmaceutical Potential
Research indicates that MEC may serve as a pharmaceutical intermediate for drugs targeting specific enzymes or receptors. Its structural characteristics allow it to modulate biological pathways involving amino acids and peptides, making it a candidate for therapeutic applications.

Industrial Applications

Agrochemical Production
Due to its ability to influence ethylene biosynthesis, MEC is utilized in the production of agrochemicals aimed at enhancing crop yields and quality. It has been studied for its potential to improve stress responses in plants.

Case Studies

  • Ethylene Agonist Activity
    A study demonstrated that MEC enhances ethylene-related responses in plants, leading to improved fruit ripening and stress tolerance. The mechanism involves its interaction with ethylene receptors, mimicking natural ethylene's effects on plant growth processes.
  • Pharmaceutical Development
    Research on MEC has shown its potential as a lead compound for developing antiviral agents targeting Hepatitis C virus protease. Its structural similarity to known inhibitors suggests it may exhibit significant antiviral activity.
  • Synthesis of Complex Molecules
    In organic synthesis, MEC has been effectively used as an intermediate in the preparation of more complex molecules, showcasing its versatility as a building block in medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl 1-amino-2-ethylcyclopropanecarboxylate involves its interaction with specific molecular targets. In plants, it acts as an ethylene agonist, enhancing ethylene-related responses such as root elongation and fruit ripening. This is achieved through its structural similarity to 1-aminocyclopropane-1-carboxylate, the natural precursor of ethylene .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of Methyl 1-amino-2-ethylcyclopropane-1-carboxylate and related compounds:

Compound Name Substituents (Position) Ester Group Molecular Weight (g/mol) Key Applications/Interactions
This compound 1-NH₂, 2-CH₂CH₃, 1-COOCH₃ Methyl 143.18 Pharmaceutical intermediate
Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate 1-NH₂, 2-CH₂CH₂, 1-COOCH₂CH₃ Ethyl ~157.21 (estimated) Potential inhibitor of ACC deaminase
1-Aminocyclopropane-1-carboxylic acid (ACC) 1-NH₂, 1-COOH None 101.10 Ethylene biosynthesis in plants
Ethyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride 1-NH₂, 2-CH₂CH₃, 1-COOCH₂CH₃ + HCl Ethyl 193.66 (with HCl) Chiral building block in drug synthesis
Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate 1-COOCH₃, 2-C₆H₄NH₂ Methyl ~205.23 (estimated) Organic synthesis intermediate

Physicochemical Properties and Reactivity

  • Ring Strain and Stability: The cyclopropane ring’s inherent strain (~27 kcal/mol) makes all these compounds reactive. However, substituents modulate stability: Ethyl group (Methyl 1-amino-2-ethyl): The alkyl group provides steric bulk and electron-donating effects, stabilizing the ring slightly compared to ACC, which lacks alkyl substituents . Vinyl group (Ethyl 1-amino-2-vinyl): The conjugated double bond increases electrophilicity, making it prone to addition reactions, as seen in its role as an ACC deaminase inhibitor .
  • Enzymatic Interactions: ACC is cleaved by ACC deaminase to produce α-ketobutyrate and ammonia, a critical step in ethylene regulation . Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate irreversibly inhibits ACC deaminase by covalently modifying active-site residues (e.g., Ser-78), highlighting how substituents alter biological activity . this compound’s ethyl group may sterically hinder enzyme binding, though this requires experimental validation.

Stability and Reactivity Trends

  • Ring-Opening Reactions :
    • ACC undergoes enzymatic ring-opening, while synthetic derivatives like the target compound are designed for controlled reactivity in coupling reactions (e.g., peptide bond formation) .
    • Vinyl-substituted derivatives () are more reactive toward electrophilic additions due to the unsaturated bond, whereas ethyl-substituted analogs prioritize steric effects .

Biological Activity

Methyl 1-amino-2-ethylcyclopropane-1-carboxylate (MECC) is a compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its unique structural features and biological activities. This article delves into the biological activity of MECC, highlighting its mechanisms of action, applications, and relevant research findings.

Structural Characteristics

MECC is characterized by its cyclopropane structure, which includes an amino group and a carboxylate functional group. The ethyl substitution on the cyclopropane ring distinguishes it from similar compounds, potentially influencing its biological interactions and activities.

Compound Name Structural Features Unique Aspects
This compoundCyclopropane structure with amino and carboxylate groupsEthyl substitution may alter biological activity compared to other analogs
1-Aminocyclopropane-1-carboxylic acidNatural precursor of ethylene in plantsLacks ethyl substitution; more polar
Methyl 1-amino-2-methylcyclopropane-1-carboxylateContains a methyl group instead of ethylDifferent stereochemistry; potential for different activity

The primary mechanism of action for MECC involves its role as an ethylene agonist in plants, enhancing ethylene-related physiological responses such as root elongation and fruit ripening. This is attributed to its structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor of ethylene. By mimicking ACC, MECC can influence various biological pathways related to plant growth and development.

In addition to its effects on plants, MECC has been studied for its potential neuroprotective properties in mammalian systems. Research indicates that compounds with similar structures may modulate neurotransmitter systems, possibly affecting synaptic transmission and neuronal health.

Plant Growth Regulation

In agricultural research, MECC has been identified as a significant compound for regulating plant growth. Its ability to act as an ethylene agonist suggests potential applications in enhancing crop yield and quality through improved fruit ripening processes.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of MECC analogs on neuronal cells. For instance, rac-methyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride has shown promise in influencing synaptic transmission, indicating that MECC may have therapeutic potential in treating neurodegenerative disorders.

Case Studies and Research Findings

  • Ethylene Biosynthesis Modulation : A study demonstrated that MECC significantly increased ethylene production in treated plant tissues compared to controls, suggesting its utility as a plant growth regulator.
  • Neuroprotective Properties : In vitro experiments indicated that MECC analogs could protect neuronal cells from oxidative stress-induced damage, providing insights into their potential use in neuropharmacology.
  • Synthesis Applications : MECC serves as a versatile building block in organic synthesis, particularly for creating cyclopropane-containing compounds used in pharmaceuticals and agrochemicals.

Q & A

Q. What are the optimal synthetic routes for Methyl 1-amino-2-ethylcyclopropane-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclopropanation of precursor molecules (e.g., ethyl cyclopropanecarboxylate) followed by amination. Key steps include:

  • Cyclopropanation : Using transition-metal catalysts (e.g., Rh or Cu) to form the strained cyclopropane ring .
  • Amination : Introducing the amino group via nucleophilic substitution or reductive amination under controlled pH and temperature . Optimization focuses on:
  • Temperature : Maintaining 0–5°C during amination to minimize side reactions.
  • Catalysts : Employing chiral catalysts for enantioselective synthesis .
  • Purification : Column chromatography or recrystallization for >95% purity .

Q. How is the structure of this compound confirmed post-synthesis?

Structural validation relies on:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm cyclopropane ring geometry and substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C8_8H13_{13}NO2_2, MW 155.20 g/mol) .
  • X-ray Crystallography : Resolving absolute stereochemistry in enantiopure samples .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Enzyme Inhibition : The amino and ester groups enable hydrogen bonding with active sites (e.g., proteases or kinases) .
  • Prodrug Development : Ester hydrolysis in vivo releases active carboxylic acid derivatives .
  • Structural Probes : Cyclopropane strain mimics transition states in enzymatic reactions .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in nucleophilic substitutions?

The 60° bond angles in the cyclopropane ring create significant ring strain, enhancing reactivity:

  • Ring-Opening Reactions : Susceptibility to nucleophiles (e.g., amines, thiols) due to strained σ bonds .
  • Steric Effects : Ethyl substituents at the 2-position hinder nucleophilic attack at the 1-carboxylate, directing regioselectivity . Experimental Design : Compare reaction rates with non-cyclopropane analogs using kinetic isotope effects (KIEs) or computational modeling .

Q. What stereochemical challenges arise in synthesizing enantiopure derivatives, and how are they resolved?

  • Chiral Center Formation : Racemization risks during amination due to planar intermediate geometry .
  • Resolution Methods :
  • Chiral HPLC : Separating enantiomers using cellulose-based columns .
  • Asymmetric Catalysis : Using (R,R)- or (S,S)-ligands to control stereochemistry during cyclopropanation .
    Data Contradiction : Discrepancies in enantiomeric excess (ee) between synthetic batches can arise from trace metal impurities in catalysts .

Q. How do conflicting data on biological activity across studies arise, and how can they be reconciled?

Discrepancies often stem from:

  • Solubility Variations : Poor aqueous solubility (logP ~1.5) may reduce bioavailability in cell-based assays .
  • Metabolic Instability : Ester hydrolysis rates differ across species (e.g., human vs. murine plasma) . Methodological Solutions :
  • Standardized Assays : Use identical buffer conditions (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293).
  • Metabolite Tracking : LC-MS/MS to quantify hydrolysis products in vitro/in vivo .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-amino-2-ethylcyclopropane-1-carboxylate
Reactant of Route 2
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Methyl 1-amino-2-ethylcyclopropane-1-carboxylate

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